4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride
CAS No.:
Cat. No.: VC13667516
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClNO2 |
|---|---|
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | methyl 3-[4-(aminomethyl)phenyl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3;1H |
| Standard InChI Key | VFBVWIZMHBCSKO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
The compound is systematically named methyl 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylate hydrochloride, reflecting its biphenyl backbone with substituents at the 3- and 4'-positions . The aminomethyl group () at the 4'-position and the methyl ester () at the 3-position are critical to its reactivity. The hydrochloride salt enhances stability and solubility in polar solvents .
The planar biphenyl system allows for π-π interactions, while the electron-rich aminomethyl and ester groups enable participation in nucleophilic and electrophilic reactions. X-ray crystallography data (unavailable in public records) would likely confirm a twisted biphenyl conformation due to steric hindrance between substituents.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.74 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Likely soluble in DMSO, methanol | |
| Storage Conditions | 2–8°C, inert atmosphere |
The absence of melting point data in literature underscores the need for further experimental characterization.
Synthesis and Industrial Preparation
Synthetic Routes
The compound is synthesized via a multi-step sequence involving:
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Mannich Reaction: Introduction of the aminomethyl group to a biphenyl precursor. For example, reacting 3-hydroxy-4-methoxybiphenyl-3-carboxylic acid methyl ester with formaldehyde and dimethylamine under acidic conditions forms a dimethylaminomethyl intermediate .
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Reductive Demethylation: Catalytic hydrogenation using palladium on carbon () and hydrogen gas () at 50–90°C removes methyl groups from methoxy substituents .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
A representative protocol from patent literature involves:
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Step 1: Condensation of 3-hydroxy-4-methoxybenzoic acid methyl ester with formaldehyde and dimethylamine in acetic acid at 110°C for 5 hours .
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Step 2: Hydrogenation of the intermediate at 6 kg/cm² pressure in methanol, followed by acid-base extraction to isolate the dealkylated product .
Purification and Quality Control
Purification typically involves column chromatography or recrystallization from hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~7.05 min) ensures purity >95% . Impurities such as positional isomers (e.g., 3'-aminomethyl derivatives) are monitored using spiked HPLC methods .
| Supplier | Purity | Price (USD) | Packaging |
|---|---|---|---|
| American Custom Chemicals | 95% | $497.05 | 5 mg |
| Acrotein | 97% | $220 | 0.25 g |
These prices reflect its status as a low-volume, high-value specialty chemical .
Pharmaceutical Relevance
While direct therapeutic applications are unreported, structural analogs are employed in:
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Kinase Inhibitors: Biphenyl motifs are common in ATP-binding site inhibitors (e.g., EGFR tyrosine kinase inhibitors) .
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Anticancer Agents: Aminomethyl groups facilitate hydrogen bonding with biological targets .
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Prodrug Synthesis: The methyl ester acts as a hydrolyzable prodrug moiety .
Future Directions
Further research should prioritize:
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Biological Screening: Evaluate activity against cancer cell lines or microbial targets.
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Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.
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Crystallographic Studies: Resolve 3D structure to inform computational drug design.
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